(S)-Morpholin-2-ylmethanethiol
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Overview
Description
(S)-Morpholin-2-ylmethanethiol is an organic compound that features a morpholine ring with a thiol group attached to the methylene carbon adjacent to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Morpholin-2-ylmethanethiol typically involves the reaction of morpholine with a thiolating agent. One common method is the reaction of morpholine with methanethiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-Morpholin-2-ylmethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding morpholine derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Morpholine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
(S)-Morpholin-2-ylmethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of thiol-based redox biology.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Morpholin-2-ylmethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, affecting their function. This interaction can modulate various biochemical pathways, making the compound useful in biological and medicinal research.
Comparison with Similar Compounds
Similar Compounds
Morpholine: Lacks the thiol group, making it less reactive in certain chemical reactions.
Methanethiol: Lacks the morpholine ring, limiting its applications in complex molecule synthesis.
Thiomorpholine: Similar structure but with different reactivity due to the sulfur atom in the ring.
Uniqueness
(S)-Morpholin-2-ylmethanethiol is unique due to the presence of both the morpholine ring and the thiol group. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds.
Properties
Molecular Formula |
C5H11NOS |
---|---|
Molecular Weight |
133.21 g/mol |
IUPAC Name |
[(2S)-morpholin-2-yl]methanethiol |
InChI |
InChI=1S/C5H11NOS/c8-4-5-3-6-1-2-7-5/h5-6,8H,1-4H2/t5-/m0/s1 |
InChI Key |
CNGZTXTYUFPYRC-YFKPBYRVSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1)CS |
Canonical SMILES |
C1COC(CN1)CS |
Origin of Product |
United States |
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